Aspidinol

Description

This compound is a natural product found in Dryopteris austriaca, Calyptranthes pallens, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

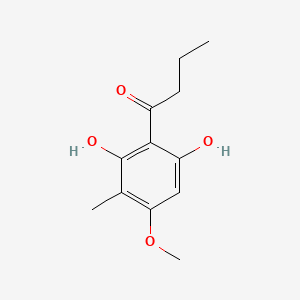

1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-5-8(13)11-9(14)6-10(16-3)7(2)12(11)15/h6,14-15H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRJTYFSORWKBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C=C1O)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966225 | |

| Record name | 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-40-4 | |

| Record name | Aspidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BW75I6CNC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Aspidinol?

An In-depth Technical Guide to the Chemical Compound Aspidinol

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a naturally occurring acylphloroglucinol derivative. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

This compound is a phloroglucinol (B13840) derivative that has been identified in various plant species, including Dryopteris austriaca, Calyptranthes pallens, and Dryopteris fragrans[1][2][3]. Its chemical identity is well-established through various spectroscopic and analytical methods.

The fundamental structure of this compound consists of a substituted butyrophenone (B1668137) core. The IUPAC name for this compound is 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one[1].

Caption: Figure 1: 2D representation of the chemical structure of this compound.

Physicochemical Properties

A summary of the key chemical identifiers and properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₄ | [1][4][5][6] |

| Molecular Weight | 224.26 g/mol | [4][5] |

| Exact Mass | 224.1049 Da | [1][5] |

| IUPAC Name | 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | [1] |

| CAS Number | 519-40-4 | [1][5][6][7] |

| Synonyms | This compound B, 2',6'-Dihydroxy-4'-methoxy-3'-methylbutyrophenone | [1][5][6] |

| InChI Key | GJRJTYFSORWKBE-UHFFFAOYSA-N | [1][5] |

| SMILES | CCCC(=O)C1=C(C(=C(C=C1O)OC)C)O | [1][5] |

| Appearance | Solid powder | [5] |

Experimental Protocols

This section details the methodologies for the extraction and biological evaluation of this compound.

Extraction and Purification of this compound

The following protocol is based on the extraction of this compound-related compounds from a plant source as described in patent literature[8].

-

Source Material: Dried and pulverized leaves of Hypericum monogynum are used as the starting material.

-

Extraction: The powdered plant material is subjected to immersion extraction with 95% ethanol (B145695) (3 Liters, repeated 3 times).

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude medicinal extract.

-

Initial Chromatography: The crude extract is subjected to column chromatography using a 200-300 mesh silica (B1680970) gel. A gradient elution is performed with a petroleum ether-ethyl acetate (B1210297) solvent system, starting from 100:0 and gradually changing to 0:100.

-

Fraction Collection: Fractions are monitored using silica gel thin-layer chromatography (TLC). The fractions eluted with petroleum ether-ethyl acetate at a 70:30 ratio are collected and evaporated to dryness, yielding an orange-yellow waxy solid.

-

Second Purification: The solid is further purified by silica gel column chromatography using a sherwood oil-acetone (80:20) eluent to yield yellow crystals.

-

Final Purification: A final purification step is carried out using silica gel column chromatography with a sherwood oil-acetone (90:10) eluent to obtain the pure compound. Purity is confirmed by reverse-phase TLC and HPLC.

Caption: Figure 2: Workflow for the extraction and purification of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) was determined using a broth microdilution method as described in scientific literature[2].

-

Bacterial Culture: MRSA strains are grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth).

-

Inoculum Preparation: The overnight culture is diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in a 96-well microtiter plate.

-

Serial Dilution: this compound is serially diluted in the broth medium across the wells of the microtiter plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay

The toxicity of this compound towards mammalian cells was evaluated using an MTS assay on RAW264.7 macrophage cells[2].

-

Cell Seeding: RAW264.7 cells are seeded into 96-well plates and allowed to adhere.

-

Treatment: Cells are treated with varying concentrations of this compound (ranging from 0 to 128 µg/mL) for 24 hours.

-

MTS Reagent: After treatment, the cells are washed with PBS, and fresh DMEM medium containing the MTS assay reagent is added.

-

Incubation: The plates are incubated for 4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured using an ELISA microplate reader to determine cell viability relative to untreated controls.

Biological Activity and Mechanism of Action

This compound has demonstrated significant antibacterial activity, particularly against multi-drug-resistant MRSA[2][3].

Antibacterial Efficacy

Studies have shown that this compound exhibits potent anti-MRSA activity both in vitro and in vivo. Its efficacy is comparable to that of the antibiotic vancomycin[2][3].

| Parameter | Value | Organism/Cell Line | Reference(s) |

| Minimum Inhibitory Conc. (MIC) | 2 µg/mL | MRSA | [2][3] |

| Protective Dose (in vivo) | 50 mg/kg | Septicemic Mouse Model | [2][3] |

| Cytotoxicity (at highest dose) | No toxicity observed | RAW264.7 cells | [2] |

Proposed Mechanism of Action

Transcriptomic analysis (RNA-seq) of MRSA treated with this compound suggests a multi-faceted mechanism of action that ultimately leads to bacterial cell death[2]. The primary proposed mechanism is the disruption of ribosomal synthesis, with secondary effects on amino acid synthesis and the expression of virulence factors[2][3].

Key molecular events include:

-

Inhibition of Ribosome Synthesis: this compound treatment leads to the downregulation of genes encoding crucial ribosomal proteins, such as the 30S ribosomal protein S20 (rpsT) and 50S ribosomal proteins L1 (rplA) and L20 (rplT)[2]. This disruption inhibits protein synthesis.

-

Downregulation of Amino Acid Synthesis: The expression of genes involved in the biosynthesis of essential amino acids like valine, leucine, and isoleucine (e.g., ilvC, ilvD) is significantly decreased[2].

-

Suppression of Virulence Factors: this compound represses the expression of genes related to iron transport (e.g., fhuABG, mtsABC) and key virulence factors like exfoliative toxins (eta) and IgG-binding proteins (sbi)[2].

Caption: Figure 3: Proposed mechanism of action of this compound against MRSA.

References

- 1. This compound | C12H16O4 | CID 122841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]

- 3. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. medkoo.com [medkoo.com]

- 6. This compound [sancdb.rubi.ru.ac.za]

- 7. chemwhat.com [chemwhat.com]

- 8. CN102464578A - this compound compound and application thereof in preparation of drug-resistant bacteria resistant drugs - Google Patents [patents.google.com]

Aspidinol: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidinol, a phloroglucinol (B13840) derivative, is a naturally occurring compound that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the acylphloroglucinol class, it is characterized by a substituted phloroglucinol ring with a butyryl side chain. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction and analysis. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in ferns of the genus Dryopteris, often referred to as wood ferns or male ferns. The rhizomes of these ferns are the principal site of accumulation for this compound and other related acylphloroglucinols. It is important to note that this compound is often considered a decomposition product, with its concentration in extracts being influenced by the drying temperature of the rhizomes.[1] Temperatures between 30–50°C can lead to the liberation of this compound from more complex phloroglucinol derivatives like paraaspidin.[1]

Several species of Dryopteris have been identified as natural sources of this compound. The quantitative data available for this compound content in these species is summarized below.

Quantitative Data on this compound Content

| Plant Species | Plant Part | Extraction Method | This compound Content | Reference |

| Dryopteris crassirhizoma | Rhizomes | Methanol (B129727) extraction followed by partitioning with EtOAc | 0.33 mg/g of dried sample (in EtOAc extract) | [2] |

| Dryopteris fragrans | Whole Plant | Supercritical CO2 Extraction | Not explicitly quantified, but identified as a constituent | [3] |

| Dryopteris austriaca | Rhizomes | Heat-free extraction | Traces detected | [1] |

| Dryopteris filix-mas | Rhizomes | Heat-free extraction | Not detected in fresh, heat-free extracts | [1] |

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of acylphloroglucinol formation, which is a branch of the polyketide synthesis pathway. This pathway involves the assembly of a polyketide chain from simple acyl-CoA precursors, followed by cyclization and subsequent modifications.

The proposed biosynthetic pathway for this compound is as follows:

-

Starter Unit Formation: The biosynthesis is initiated with a butyryl-CoA starter unit.

-

Chain Elongation: A Type III polyketide synthase (PKS) catalyzes the sequential condensation of the butyryl-CoA starter unit with three molecules of malonyl-CoA, which serve as extender units. Malonyl-CoA is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase.

-

Cyclization and Aromatization: The resulting tetraketide intermediate undergoes an intramolecular C-acylation (Claisen condensation) to form the phloroglucinol core, which is phlorobutyrophenone.

-

Methylation: The phlorobutyrophenone intermediate is then methylated at the C3 position of the aromatic ring. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Dryopteris crassirhizoma

The following protocol is a composite method based on procedures described in the literature for the isolation of acylphloroglucinols from Dryopteris crassirhizoma.[2][4][5][6]

1. Plant Material Preparation:

-

Obtain dried rhizomes of Dryopteris crassirhizoma.

-

Grind the rhizomes into a fine powder.

2. Extraction:

-

Extract the powdered rhizomes with methanol (MeOH) at room temperature with continuous stirring for 24 hours. Repeat the extraction process to ensure maximum yield.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (DCM), and ethyl acetate (B1210297) (EtOAc).

-

Monitor the fractions for anti-MRSA activity or by thin-layer chromatography (TLC) to identify the fraction containing this compound. This compound is typically found in the less polar fractions like n-hexane or DCM.[5]

4. Chromatographic Purification:

-

Subject the active fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, gradually increasing the polarity.

-

Collect the fractions and analyze them by TLC.

-

Combine the fractions containing this compound.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield pure this compound.[4]

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H-NMR, 13C-NMR) and Mass Spectrometry (MS).

The following diagram illustrates a typical workflow for the extraction and isolation of this compound.

Quantitative Analysis of this compound by HPLC-UV

This protocol outlines a general procedure for the quantification of this compound in fern extracts.

1. Preparation of Standard Solutions:

-

Accurately weigh pure this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

2. Sample Preparation:

-

Prepare the fern extract as described in the extraction protocol.

-

Dissolve a known weight of the dried extract in the mobile phase or a suitable solvent.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectroscopy).

-

Column Temperature: 25-30 °C.

4. Calibration and Quantification:

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

-

Inject the sample solution and record the peak area of this compound.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Calculate the content of this compound in the original plant material (e.g., in mg/g of dry weight).

Conclusion

This technical guide has provided a detailed overview of the natural sources and the proposed biosynthetic pathway of this compound. The quantitative data and experimental protocols presented herein offer a valuable starting point for researchers interested in the isolation, characterization, and potential applications of this intriguing natural product. Further research is warranted to fully elucidate the enzymatic machinery and regulatory mechanisms of this compound biosynthesis in Dryopteris species, which could open avenues for its biotechnological production.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 2. mdpi.com [mdpi.com]

- 3. Supercritical Extraction and Identification of Bioactive Compounds in Dryopteris fragrans (L.) Schott - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pure.aber.ac.uk [pure.aber.ac.uk]

- 6. researchgate.net [researchgate.net]

Dryopteris fragrans: A Comprehensive Technical Guide to the Sourcing of Aspidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dryopteris fragrans, commonly known as the fragrant wood fern, is a perennial fern species that has garnered significant attention in the scientific community for its rich composition of bioactive compounds. Among these, the phloroglucinol (B13840) derivative Aspidinol has emerged as a molecule of considerable interest, primarily due to its potent biological activities. This technical guide provides an in-depth overview of Dryopteris fragrans as a natural source of this compound, focusing on extraction methodologies, quantitative data, and the mechanistic pathways of its bioactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

This compound isolated from the leaves of Dryopteris fragrans has demonstrated significant antibacterial activity, particularly against clinically isolated methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy has been shown to be comparable to vancomycin (B549263) in both in vitro and in vivo models.

Extraction and Purification of this compound from Dryopteris fragrans

The isolation of this compound from Dryopteris fragrans involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While a single, universally optimized protocol is not available, the following methodologies are synthesized from various studies on phloroglucinol isolation from Dryopteris species.

Experimental Protocols

1. Plant Material Collection and Preparation:

-

Collect the aerial parts (fronds) of Dryopteris fragrans.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

-

Objective: To extract a broad range of secondary metabolites, including this compound, from the plant matrix.

-

Protocol:

-

Macerate the powdered plant material in 50% ethanol (B145695) at a solid-to-solvent ratio of 1:10 (w/v).

-

Perform the extraction under reflux for 2 hours.

-

Repeat the extraction process three times with fresh solvent to ensure maximum yield.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

3. Fractionation of the Crude Extract:

-

Objective: To partition the crude extract based on polarity to enrich the fraction containing this compound.

-

Protocol:

-

Suspend the crude extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, and ethyl acetate (B1210297).

-

Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC). The phloroglucinol derivatives are expected to be concentrated in the ethyl acetate fraction.

-

Evaporate the solvent from the enriched fraction to yield a semi-purified extract.

-

4. Chromatographic Purification:

-

Objective: To isolate this compound from the semi-purified extract. This typically involves a combination of different chromatography techniques.

-

Protocol:

-

Silica (B1680970) Gel Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh).

-

Apply the semi-purified extract to the top of the column.

-

Elute the column with a gradient mobile phase, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether and acetone (B3395972) (e.g., starting from 100:1 and gradually moving to 1:1).

-

Collect fractions and monitor them by TLC to identify those containing this compound.

-

-

Sephadex LH-20 Column Chromatography:

-

For further purification, pool the this compound-rich fractions from the silica gel column and concentrate them.

-

Apply the concentrated sample to a Sephadex LH-20 column.

-

Elute the column with an appropriate solvent system, such as chloroform-methanol (1:1), to separate compounds based on molecular size and polarity.

-

Collect and monitor fractions by TLC.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For obtaining high-purity this compound, the fractions from the Sephadex LH-20 column can be subjected to Prep-HPLC.

-

Use a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (containing a small percentage of formic acid to improve peak shape).

-

Monitor the elution at a suitable UV wavelength (e.g., 230 nm).

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

-

-

Quantitative Data

Specific quantitative data on the yield of this compound from Dryopteris fragrans is not extensively reported in the available literature. However, studies on the extraction of bioactive compounds from this plant provide some relevant data.

| Extraction Method | Parameters | Total Extract Yield | This compound Yield | Reference |

| Supercritical CO₂ Extraction | Pressure: 200 bar, Temperature: 55°C, Time: 1h, Co-solvent: 2% Ethanol | 6.2% (w/w) | Not Reported | [1] |

| Supercritical CO₂ Extraction | Pressure: 250 bar, Temperature: 55°C, Time: 1h, Co-solvent: 2% Ethanol | 5.9% (w/w) | Not Reported | [1] |

| 50% Ethanol Reflux Extraction | Not specified | Not Reported | Not Reported | [2] |

Note: The yields from supercritical CO₂ extraction represent the total yield of bioactive substances and not specifically this compound. Further analytical quantification is required to determine the precise concentration of this compound in these extracts.

Biological Activity and Signaling Pathways

This compound exhibits significant antibacterial activity against multi-drug-resistant MRSA.[3][4] Its mechanism of action involves the disruption of crucial bacterial cellular processes.

Antibacterial Mechanism of Action

RNA-sequencing and RT-PCR analyses have revealed that this compound's primary mechanism of killing S. aureus is through the inhibition of ribosome formation .[3] This disruption of protein synthesis is a key factor in its bactericidal effect. A secondary mechanism involves the inhibition of amino acid synthesis .[3] Specifically, this compound treatment leads to the downregulation of genes involved in the biosynthesis of essential amino acids such as valine, leucine, isoleucine, and lysine.[3] Key genes like ilvC and ilvD, which are important for amino acid synthesis, have been shown to be significantly downregulated.[3]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for the extraction and purification of this compound.

Caption: Antibacterial mechanism of this compound against S. aureus.

Conclusion

Dryopteris fragrans stands out as a promising natural source for the pharmacologically active compound this compound. The methodologies outlined in this guide provide a comprehensive framework for its extraction and purification, catering to the needs of researchers and drug development professionals. The potent antibacterial activity of this compound, particularly against resistant strains like MRSA, through the inhibition of fundamental cellular processes such as ribosome formation and amino acid synthesis, highlights its potential for development as a novel therapeutic agent. Further research focusing on the optimization of extraction protocols to maximize the yield of this compound and detailed quantitative analysis are crucial next steps to fully harness the potential of this natural product. The provided diagrams offer a clear visual representation of the experimental workflow and the compound's mechanism of action, serving as a practical tool for laboratory and conceptual work.

References

- 1. Supercritical Extraction and Identification of Bioactive Compounds in Dryopteris fragrans (L.) Schott - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Aspidinol's Assault on MRSA: A Technical Deep Dive into its Mechanism of Action

For Immediate Release

Harbin, China – A comprehensive analysis of the molecular interactions between aspidinol, a natural compound extracted from Dryopteris fragrans (L.) Schott, and Methicillin-resistant Staphylococcus aureus (MRSA) reveals a multi-pronged attack on the pathogen's fundamental cellular processes. This technical guide synthesizes the available research to provide an in-depth understanding of this compound's anti-MRSA mechanism, offering critical insights for researchers and drug development professionals in the ongoing battle against antibiotic resistance.

This compound has demonstrated significant bactericidal activity against a range of MRSA strains, with efficacy comparable to vancomycin (B549263) in both laboratory settings and preclinical models of systemic infection.[1][2][3] The primary mechanism of action identified is the disruption of ribosomal synthesis, a critical process for bacterial protein production and survival.[1][2][3] This is complemented by secondary effects, including the inhibition of amino acid biosynthesis and the downregulation of key virulence factors, effectively disarming the pathogen.[1][2][3]

Quantitative Analysis of this compound's Anti-MRSA Activity

The potency of this compound has been quantified through various assays, the results of which are summarized below for comparative analysis.

Table 1: In Vitro Susceptibility of S. aureus Strains to this compound

| Bacterial Strain | Type | MIC (μg/mL) | MBC (μg/mL) |

| ATCC 29213 | MSSA | 0.25 | 0.5 |

| ATCC 33591 | MRSA | 2 | 4 |

| USA 300 | MRSA | 2 | 4 |

| Mu50 | MRSA | 2 | 4 |

| Clinical Isolate 1522 | MRSA | 1 | 2 |

| Clinical Isolate 1604 | MRSA | 2 | 2 |

| Source: Adapted from Hua et al., 2018[1] |

Table 2: Efficacy of this compound in Intracellular and Biofilm Models of MRSA Infection

| Assay | MRSA Strain | This compound Concentration | Outcome | Comparison |

| Intracellular Killing (RAW264.7 Macrophages) | ATCC 33591 | 20 μg/mL | 100-fold decrease in intracellular bacteria | Linezolid (B1675486) (20 μg/mL) and Vancomycin (10 μg/mL) showed a 5- to 10-fold reduction.[1] |

| Biofilm Inhibition | ATCC 33591 | 256 μg/mL (128x MIC) | ~30% reduction in biofilm mass | Linezolid (256 μg/mL) and Vancomycin (128 μg/mL) reduced biofilm by ~20%.[1] |

| Source: Adapted from Hua et al., 2018[1] |

Table 3: In Vivo Efficacy of this compound in Murine Models of Septicemic MRSA Infection

| Mouse Model | MRSA Strain | This compound Dosage | Outcome | Comparison |

| Lethal Septicemia | ATCC 33591 | 25 mg/kg | ~80% survival over 5 days | A 50 mg/kg dose provided significant protection from mortality, comparable to vancomycin at the same dose.[1][2] |

| Non-Lethal Septicemia | ATCC 33591 | 25 mg/kg | Significant reduction in bacterial load in spleen, lung, and liver | Comparable to vancomycin at the same dose.[1][2] |

| Source: Adapted from Hua et al., 2018[1][2] |

Core Mechanism: A Multi-faceted Assault

Transcriptomic analysis via RNA-sequencing has been pivotal in elucidating the molecular mechanism of this compound.[1] The primary target appears to be the bacterial ribosome, with this compound treatment leading to a significant dysregulation of genes involved in ribosome synthesis.[1][2][3] This disruption of ribosome formation is the principal mechanism behind this compound's bactericidal effect.[1][2]

Concurrently, this compound exerts pressure on other vital cellular pathways. A notable downregulation of genes involved in amino acid biosynthesis contributes to the overall stress on the bacterial cell, likely playing a secondary role in its death.[1][2][3]

Furthermore, this compound significantly curtails the pathogenic potential of MRSA by downregulating the expression of key virulence factors.[1][3] Specifically, the genes encoding exfoliative toxin A (eta) and the IgG-binding protein (sbi) were found to be repressed following treatment with sub-inhibitory concentrations of this compound.[1][3] This suggests that even at levels not immediately lethal, this compound can mitigate the severity of MRSA infections. Additionally, genes associated with β-lactam resistance were also found to be downregulated, indicating a potential to resensitize MRSA to conventional antibiotics.[1]

Detailed Experimental Protocols

The following section outlines the methodologies employed in the key experiments that form the basis of our understanding of this compound's anti-MRSA activity.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The antibacterial activity of this compound was assessed using the broth microdilution method in 96-well microtiter plates.

-

A serial two-fold dilution of this compound was prepared in Mueller-Hinton broth (MHB).

-

Each well was inoculated with a standardized MRSA suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

The plates were incubated at 37°C for 18-24 hours.

-

The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

-

For MBC determination, 10 μL from each well showing no visible growth was plated onto Mueller-Hinton agar (B569324) (MHA) plates.

-

The plates were incubated at 37°C for 24 hours.

-

The MBC was defined as the lowest concentration of this compound that resulted in a ≥99.9% reduction in the initial inoculum.

Intracellular Killing Assay

The ability of this compound to eliminate intracellular MRSA was evaluated using a macrophage infection model.

-

RAW264.7 macrophage cells were seeded in 24-well plates and incubated to allow adherence.

-

The macrophages were then infected with MRSA ATCC 33591 at a multiplicity of infection (MOI) of 10 for 1 hour.

-

Extracellular bacteria were removed by washing and treatment with gentamicin.

-

The infected macrophages were then treated with this compound (20 μg/mL), linezolid (20 μg/mL), or vancomycin (10 μg/mL) for a specified period.

-

After treatment, the macrophages were lysed with sterile deionized water.

-

The intracellular bacterial load was quantified by plating serial dilutions of the cell lysates on MHA plates and counting the colony-forming units (CFUs).

In Vivo Septicemia Mouse Models

The in vivo efficacy of this compound was evaluated in both lethal and non-lethal murine models of systemic MRSA infection.

-

Lethal Model :

-

Mice were intraperitoneally (i.p.) injected with a lethal dose of MRSA ATCC 33591 (9 x 109 CFU).

-

One hour post-infection, mice were treated intravenously with this compound, vancomycin, or a vehicle control daily for 5 days.

-

Survival rates were monitored and recorded over the 5-day period.

-

-

Non-Lethal Model :

-

Mice were i.p. injected with a non-lethal dose of MRSA.

-

One hour post-infection, mice were treated intravenously with this compound, vancomycin, or a vehicle control daily for 6 days.

-

Twenty-four hours after the final treatment, mice were euthanized.

-

Organs (spleen, lung, liver) were excised, homogenized, and plated to determine the bacterial burden (CFU/organ).

-

RNA-Sequencing and RT-PCR

To investigate the transcriptomic changes induced by this compound, RNA-seq and RT-PCR were performed.

-

MRSA cultures were treated with a sub-inhibitory concentration of this compound.

-

Total RNA was extracted from both treated and untreated bacterial cells.

-

For RNA-seq, the extracted RNA was subjected to library preparation and sequencing. The resulting data was analyzed to identify differentially expressed genes.

-

For RT-PCR, the extracted RNA was reverse-transcribed to cDNA.

-

Quantitative PCR was then performed using primers specific to genes of interest to validate the findings from the RNA-seq analysis.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new anti-MRSA therapeutics. Its multifaceted mechanism of action, targeting the core protein synthesis machinery while also mitigating virulence and potentially reversing resistance, makes it a compelling candidate for further investigation. Future research should focus on elucidating the precise molecular interactions between this compound and the bacterial ribosome, as well as exploring its synergistic potential with existing antibiotics. The development of this compound derivatives with improved pharmacokinetic and pharmacodynamic profiles could pave the way for a new class of drugs to combat the growing threat of MRSA infections.

References

- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]

Aspidinol's Inhibition of Bacterial Ribosome Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aspidinol, a phloroglucinol (B13840) derivative extracted from Dryopteris fragrans (L.) Schott, has demonstrated significant antibacterial activity against multi-drug-resistant Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its primary role in the inhibition of ribosome synthesis in bacteria. The information presented is primarily based on transcriptomic studies that reveal the molecular response of MRSA to this compound treatment.

Core Mechanism of Action: Inhibition of Ribosome Formation

Transcriptomic analysis revealed that upon treatment with this compound, the expression of a significant number of genes involved in ribosome synthesis is altered.[1] Interestingly, both up- and down-regulation of these genes were observed.[1] The upregulation of some ribosomal genes may represent a bacterial stress response to the disruption of ribosome biogenesis.[1] This disruption of the intricate and essential process of ribosome assembly is the primary cause of this compound's bactericidal effects.[1]

Secondary to this primary mechanism, this compound also appears to impact other cellular processes. The inhibition of amino acid synthesis and the reduction of virulence factors are considered to be secondary effects of its antibacterial activity.[1][2]

Quantitative Data Summary

The antibacterial potency and transcriptomic impact of this compound are summarized in the following tables.

Table 1: In Vitro Antibacterial Activity of this compound against S. aureus

| Strain Type | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) |

| Methicillin-Susceptible S. aureus (MSSA) | 0.25 - 2 | 0.5 - 4 |

| Methicillin-Resistant S. aureus (MRSA) | 0.25 - 2 | 0.5 - 4 |

Data sourced from Hua et al., 2018.[1]

Table 2: Overview of RNA-Seq Results of MRSA ATCC 33591 Treated with this compound

| Parameter | Value |

| Total Genes Identified | 2952 |

| Upregulated Genes | 1147 |

| Downregulated Genes | 1183 |

| Significantly Enriched KEGG Pathways | 55 |

Data sourced from Hua et al., 2018.[1]

Table 3: qRT-PCR Validation of Selected Differentially Expressed Genes

| Gene Category | Gene | Function | Expression Change upon this compound Treatment |

| Ribosome Synthesis | rpmA | 50S ribosomal protein L27 | Downregulated |

| rpsJ | 30S ribosomal protein S10 | Downregulated | |

| rplV | 50S ribosomal protein L22 | Downregulated | |

| rpsC | 30S ribosomal protein S3 | Downregulated | |

| Amino Acid Synthesis | oppA | Oligopeptide ABC transporter substrate-binding protein | Downregulated |

| oppB | Oligopeptide transport system permease protein | Downregulated | |

| oppC | Oligopeptide transport system permease protein | Downregulated | |

| oppD | Oligopeptide transport system ATP-binding protein | Downregulated | |

| oppF | Oligopeptide transport system ATP-binding protein | Downregulated | |

| ilvB | Acetolactate synthase large subunit | Downregulated | |

| ilvC | Ketol-acid reductoisomerase | Downregulated | |

| ilvD | Dihydroxy-acid dehydratase | Downregulated | |

| Iron Transport | fhuA | Ferrichrome-iron receptor | Downregulated |

| fhuB | Ferrichrome transport ATP-binding protein | Downregulated | |

| fhuG | Ferrichrome transport system permease protein | Downregulated |

Note: While RNA-Seq indicated a general dysregulation of the ribosome pathway, a comprehensive list of all differentially expressed ribosomal protein genes with their specific fold changes is not available in the source publication. The qRT-PCR data validates the downregulation of key representative genes. Data sourced from Hua et al., 2018.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research.

RNA-Sequencing (RNA-Seq) Protocol

-

Bacterial Strain and Culture Conditions: Staphylococcus aureus ATCC 33591 was grown to an optical density at 600 nm (OD600) of 0.4 from an initial absorbance of 0.01.

-

This compound Treatment: this compound was added to the culture at a final sub-MIC concentration of 1 μg/mL.

-

Sample Collection: Samples were collected 1-hour post-treatment.

-

RNA Preservation: Collected samples were preserved using RNAprotect Bacteria Reagent (Qiagen) according to the manufacturer's instructions.

-

Cell Lysis and RNA Isolation: Cells were pelleted by centrifugation at 5,000 x g for 10 minutes at 4°C. RNA was isolated using an RNeasy Mini Kit (Qiagen) following the manufacturer's protocol.

-

Library Preparation and Sequencing: RNA quality was assessed, and sequencing libraries were prepared. The transcriptome was sequenced to generate high-throughput data on gene expression.

-

Data Analysis: The resulting sequence reads were mapped to the S. aureus reference genome. Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated upon this compound treatment. KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway analysis was used to identify the biological pathways most significantly affected.

Quantitative Real-Time PCR (qRT-PCR) Protocol

-

Sample Preparation: S. aureus ATCC 33591 was cultured under the same conditions as for the RNA-Seq experiments.

-

RNA Isolation and cDNA Synthesis: Total RNA was extracted, and a two-step qRT-PCR process was performed, starting with the synthesis of complementary DNA (cDNA) from the RNA templates.

-

Real-Time PCR Amplification: The qRT-PCR reactions were performed using the Applied qTOWER 2.2 Real-Time PCR System (Analytik Jena).

-

Cycling Parameters:

-

Initial denaturation: 95°C for 5 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing: 55°C for 15 seconds.

-

Extension: 72°C for 15 seconds.

-

-

Dissociation step: 95°C for 1 minute, 55°C for 30 seconds, and 95°C for 30 seconds.

-

-

Data Analysis: The relative expression levels of selected downregulated genes were assessed to validate the RNA-Seq data.

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed inhibitory pathway of this compound on bacterial ribosome synthesis.

Experimental Workflow for Investigating this compound's Mechanism

Caption: Workflow for transcriptomic analysis of this compound's effect on MRSA.

References

- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Aspidinol's Impact on Bacterial Amino Acid Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspidinol, a phloroglucinol (B13840) derivative, has demonstrated significant antibacterial activity, particularly against multi-drug-resistant strains of Staphylococcus aureus (MRSA). While the primary mechanism of its bactericidal action is the inhibition of ribosomal synthesis, emerging evidence indicates a secondary but crucial role in disrupting bacterial amino acid metabolism. This technical guide synthesizes the current understanding of this compound's effects on these vital metabolic pathways, presenting key quantitative data, outlining experimental methodologies, and visualizing the affected pathways and experimental workflows. This document is intended to provide a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The rise of antibiotic-resistant bacteria, such as MRSA, poses a significant threat to global health. This compound, derived from Dryopteris fragrans, has emerged as a promising antibacterial compound with potent efficacy both in vitro and in vivo.[1][2][3] Mechanistic studies have revealed that this compound's primary mode of action involves the shutdown of the bacterial protein synthesis machinery through the inhibition of ribosome formation.[1][3][4] However, a multi-faceted antibacterial effect is often characteristic of effective therapeutic agents. Transcriptomic analyses have consistently shown that this compound treatment also leads to the downregulation of genes essential for the biosynthesis of several key amino acids, suggesting a secondary mechanism of action that contributes to its overall antibacterial efficacy.[1][3] This guide will delve into the specifics of this secondary mechanism, focusing on the impact of this compound on bacterial amino acid metabolism.

Quantitative Analysis of Antibacterial Activity

This compound exhibits potent bactericidal activity against a range of Staphylococcus strains, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) isolates. The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) are summarized below.

| Bacterial Strain | Type | MIC (μg/mL) | MBC (μg/mL) |

| S. aureus ATCC 25923 | MSSA | 0.5 | 1 |

| S. aureus ATCC 33591 | MRSA | 2 | 4 |

| S. aureus USA300 | MRSA | 1 | 2 |

| Clinical Isolate 1 | MRSA | 0.25 | 0.5 |

| Clinical Isolate 2 | MRSA | 1 | 2 |

| Data sourced from Hua et al., 2018.[2][3] |

In vivo studies in septicemic mouse models have further validated the efficacy of this compound. A dose of 50 mg/kg provided significant protection from mortality in a lethal infection model.[1][3] In non-lethal models, this compound treatment resulted in a significant reduction in the bacterial load in various organs.[1][3]

Impact on Amino Acid Biosynthesis Pathways

Transcriptomic analysis using RNA-sequencing (RNA-seq) has been instrumental in elucidating the secondary antibacterial mechanisms of this compound. These studies have revealed a significant downregulation of genes involved in the biosynthesis of branched-chain amino acids (BCAAs) and other essential amino acids.

Downregulation of Key Biosynthetic Genes

Following treatment with this compound, a notable decrease in the expression of genes involved in the synthesis of valine, leucine, isoleucine, and lysine (B10760008) has been observed in S. aureus.[3] Specifically, the expression of ilvC and ilvD, genes encoding crucial enzymes in the BCAA biosynthesis pathway, was found to be downregulated by 3.47- and 4.73-fold, respectively.[3]

Caption: Logical relationship of this compound's dual action on bacterial viability.

Affected Metabolic Pathways

The downregulation of the ilv and leu operons suggests that this compound interferes with the metabolic pathways responsible for the production of valine, leucine, and isoleucine.[3] These amino acids are vital for bacterial survival and protein synthesis. By curtailing their production, this compound likely exacerbates the cellular stress initiated by the inhibition of ribosome synthesis, leading to a more rapid bactericidal effect.

Caption: Postulated impact of this compound on the BCAA biosynthesis pathway.

Experimental Protocols

The investigation into this compound's mechanism of action has employed a range of microbiological and molecular biology techniques. Below are outlines of the key experimental protocols.

Determination of MIC and MBC

The antibacterial activity of this compound is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

RNA-Sequencing and Transcriptomic Analysis

To identify the molecular targets of this compound, RNA-sequencing is performed on bacterial cultures treated with sub-inhibitory concentrations of the compound. This allows for a global analysis of gene expression changes.

Caption: Experimental workflow for transcriptomic analysis of this compound's effects.

Real-Time Quantitative PCR (RT-qPCR)

To validate the results obtained from RNA-seq, RT-qPCR is performed on specific genes of interest, such as ilvC and ilvD. This technique provides a more targeted and quantitative measure of gene expression changes.

Conclusion and Future Directions

This compound presents a compelling profile as a novel antibacterial agent with a dual mechanism of action. Its primary effect on ribosome synthesis is complemented by a secondary disruption of essential amino acid biosynthesis pathways. This multi-targeted approach may reduce the likelihood of resistance development and enhance its therapeutic potential.

Future research should focus on several key areas to further elucidate the role of this compound in targeting amino acid metabolism:

-

Metabolomic Studies: Direct measurement of intracellular amino acid pools following this compound treatment would provide quantitative evidence to support the transcriptomic data.

-

Enzyme Inhibition Assays: Investigating the direct inhibitory effect of this compound on the enzymes of the BCAA and other amino acid biosynthesis pathways will clarify whether the observed downregulation is a direct or indirect effect.

-

Structural Biology: Co-crystallization of this compound with its putative enzyme targets could provide atomic-level insights into its mechanism of inhibition.

A deeper understanding of this compound's multifaceted mechanism of action will be critical for its potential development as a next-generation antibiotic in the fight against drug-resistant pathogens.

References

- 1. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]

- 3. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Investigating the Anti-Cancer Properties of Aspidinol: A Technical Guide

Abstract: Aspidinol, a phloroglucinol (B13840) derivative isolated from the medicinal plant Dryopteris fragrans, has been identified as a compound with potential anti-cancer properties. This technical guide synthesizes the available preclinical data on this compound and its structurally related compounds. It outlines its demonstrated cytotoxic effects against various cancer cell lines, explores its potential mechanisms of action, including the induction of apoptosis and cell cycle arrest, and provides detailed experimental protocols for researchers. Due to the limited research specifically on this compound, this guide also draws mechanistic insights from studies on the closely related compound, Aspidin BB, to propose a model for this compound's bioactivity and to highlight promising avenues for future investigation.

Introduction

Natural products remain a vital source for the discovery of novel therapeutic agents. This compound, a bioactive compound derived from the fern Dryopteris fragrans, is one such molecule of interest.[1][2] This plant has a history in traditional medicine, and its extracts have been shown to possess antimicrobial and anticancer activities.[3] While research into the antibacterial applications of this compound is more extensive, its efficacy as an anti-cancer agent is an emerging field.[4][5]

This guide provides a comprehensive overview of the current state of research into this compound's anti-cancer properties, intended for researchers, scientists, and drug development professionals. We present quantitative data on its cytotoxic activity, detail its likely mechanisms of action based on current evidence, and provide standardized protocols for the replication and expansion of these findings.

In Vitro Efficacy and Cytotoxicity

In vitro studies have confirmed that this compound exhibits cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for several cell lines.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and the related phloroglucinol derivative Aspidin BB are summarized below.

Table 1: IC50 Values of this compound Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| This compound | A549 | Lung Carcinoma | 72h | 19.41 ± 2.53 | [3][6] |

| MCF7 | Breast Adenocarcinoma | 72h | 24.14 ± 3.12 | [3][6] |

| | HepG2 | Hepatocellular Carcinoma | 72h | > 30 (Inactive) |[3][6] |

Table 2: IC50 Values of Aspidin BB Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Aspidin BB | HO-8910 | Ovarian Carcinoma | 24h | 68.81 | [7] |

| HO-8910 | Ovarian Carcinoma | 48h | 25.79 | [7] |

| | HO-8910 | Ovarian Carcinoma | 72h | 15.02 |[7] |

Mechanism of Action

While direct mechanistic studies on this compound are limited, research on the structurally similar compound Aspidin BB provides a strong hypothetical framework for its anti-cancer effects. The primary mechanisms appear to be the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis via the Mitochondrial Pathway

Evidence suggests that phloroglucinol derivatives like Aspidin BB trigger programmed cell death through the intrinsic, or mitochondrial, pathway of apoptosis.[7] This process involves altering the balance of pro- and anti-apoptotic proteins in the Bcl-2 family.

The proposed sequence is as follows:

-

Inhibition of Bcl-2: The compound suppresses the expression of the anti-apoptotic protein Bcl-2.

-

Upregulation of Bax: Concurrently, it enhances the expression of the pro-apoptotic protein Bax.

-

Mitochondrial Disruption: This shift in the Bcl-2/Bax ratio compromises the outer mitochondrial membrane.

-

Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.

-

Caspase Cascade Activation: Released cytochrome c activates a cascade of executioner enzymes, notably Caspase-3.

-

PARP Cleavage & Cell Death: Activated Caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a key DNA repair enzyme, leading to DNA fragmentation and the morphological hallmarks of apoptosis.[7]

Cell Cycle Arrest at S Phase

In addition to inducing apoptosis, Aspidin BB has been shown to halt cell proliferation by arresting the cell cycle in the S phase (the DNA synthesis phase).[7] This is achieved by up-regulating the expression of key proteins that govern the G1/S transition and progression through the S phase, including pRb, E2F1, CDK2, Cyclin E, and Cyclin A.[7] The disruption of the normal, tightly regulated progression of the cell cycle prevents cancer cells from successfully dividing.

Potential Involvement of Core Signaling Pathways

While not yet demonstrated for this compound itself, other phloroglucinol derivatives from D. fragrans have been shown to modulate key cancer-related signaling pathways. For instance, Dryofragin can inhibit cancer cell migration and invasion by modulating the PI3K/AKT signaling pathway.[8] The PI3K/AKT and STAT3 pathways are central regulators of cell growth, proliferation, and survival, and are constitutively active in many cancers.[9][10][11] The potential for this compound to interact with these pathways represents a critical area for future research.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the anti-cancer properties of compounds like this compound.

General Experimental Workflow

The typical workflow for in vitro screening of a novel anti-cancer compound involves cell culture, treatment with the compound at various concentrations, and subsequent analysis using a variety of assays to measure effects on viability, apoptosis, and specific molecular targets.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Protein Expression Analysis (Western Blot)

This technique detects changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin E, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control like β-actin.

In Vivo Studies and Future Directions

To date, there are no published in vivo studies evaluating the anti-cancer efficacy of this compound in animal models. However, the compound has been tested in vivo for its antibacterial activity, where it was shown to be effective and well-tolerated in murine models of systemic infection.[4][5] This existing data provides a foundation for future preclinical cancer studies, suggesting that this compound may possess favorable pharmacokinetic and safety profiles.

Key areas for future research include:

-

Mechanism of Action: Elucidating the precise molecular targets of this compound and confirming its effects on the mitochondrial apoptosis pathway and cell cycle machinery.

-

Signaling Pathway Analysis: Investigating the impact of this compound on key cancer signaling cascades such as PI3K/AKT and STAT3.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in xenograft and patient-derived xenograft (PDX) mouse models for cancers where it shows in vitro promise, such as lung and breast cancer.

-

Combination Therapies: Exploring the potential synergistic effects of this compound when combined with standard-of-care chemotherapeutic agents.

Conclusion

This compound, a phloroglucinol derived from Dryopteris fragrans, is a promising natural compound with demonstrated in vitro cytotoxic activity against lung and breast cancer cell lines.[3][6] Based on studies of the closely related molecule Aspidin BB, its mechanism of action is likely rooted in the induction of mitochondrial-mediated apoptosis and S-phase cell cycle arrest.[7] While the current body of evidence is encouraging, it is also preliminary. Significant further research is required to fully characterize its molecular mechanisms, validate its efficacy in in vivo models, and establish its potential as a novel therapeutic agent for cancer treatment. The detailed protocols and mechanistic frameworks provided in this guide aim to facilitate and accelerate these crucial next steps in the investigation of this compound.

References

- 1. Anticancer Phenolics from Dryopteris fragrans (L.) Schott - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aspidin BB, a phloroglucinol derivative, induces cell cycle arrest and apoptosis in human ovarian HO-8910 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Phenolics from Dryopteris fragrans (L.) Schott - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary Cytotoxicity Studies of Aspidinol on Human Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide for conducting preliminary in vitro studies to evaluate the cytotoxic potential of Aspidinol, a phloroglucinol (B13840) derivative found in plants like Dryopteris fragrans, on human cell lines.[1][2] While this compound has demonstrated significant antibacterial activity, publicly available data on its specific cytotoxic effects against human cell lines is limited.[3][4] One study noted negligible toxicity toward the murine macrophage cell line RAW264.7 at concentrations up to 128 μg/mL.[3] However, its potential anti-cancer properties warrant a structured investigation into its effects on human cancer cells.[1]

This guide provides a comprehensive framework, including detailed experimental protocols and data presentation strategies, to systematically assess the cytotoxicity of this compound and explore its potential mechanism of action.

Data Presentation: A Framework for Quantifying Cytotoxicity

Effective data presentation is crucial for interpreting experimental outcomes. The following tables provide a standardized format for summarizing the quantitative data obtained from cytotoxicity and apoptosis assays.

Table 1: Example IC₅₀ Values of this compound on Various Human Cell Lines

This table is a template for presenting the half-maximal inhibitory concentration (IC₅₀) values, which quantify the concentration of this compound required to inhibit the metabolic activity of a cell population by 50%. These values are typically derived from dose-response curves generated via an MTT assay.

| Cell Line | Cell Type | This compound IC₅₀ (µM) after 48h |

| e.g., MCF-7 | Human Breast Adenocarcinoma | [Insert Value] |

| e.g., A549 | Human Lung Carcinoma | [Insert Value] |

| e.g., HeLa | Human Cervical Adenocarcinoma | [Insert Value] |

| e.g., HEK293 | Human Embryonic Kidney | [Insert Value] |

Note: The values in this table are placeholders. Actual values must be determined experimentally.

Table 2: Example Apoptosis Analysis via Annexin V/PI Staining

This table template is for presenting the results from a flow cytometry-based apoptosis assay. It quantifies the percentage of cells in different stages of apoptosis or necrosis after treatment with this compound at a specific concentration (e.g., its IC₅₀ value).

| Treatment | Viable Cells (Annexin V- / PI-) | Early Apoptotic Cells (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Control (Vehicle) | [Insert %] | [Insert %] | [Insert %] |

| This compound (IC₅₀) | [Insert %] | [Insert %] | [Insert %] |

Note: The values in this table are placeholders. Actual values must be determined experimentally.

Experimental Workflow and Protocols

A systematic approach is essential for a thorough preliminary investigation. The workflow begins with a broad screening for cytotoxic activity and progresses to more detailed mechanistic studies for cell lines that show sensitivity to this compound.

Caption: Proposed experimental workflow for evaluating the cytotoxicity of this compound.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.

Materials:

-

Human cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)[7]

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle-treated cells (negative control) and medium-only wells (background control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C in the incubator.[7] Mix each sample by pipetting and measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance. Plot the viability against the log of this compound concentration to determine the IC₅₀ value.

Protocol: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS), cold

-

1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution

-

Flow cytometry tubes

Procedure:

-

Cell Harvesting: Collect 1-5 x 10⁵ cells by centrifugation. For adherent cells, detach them gently using a non-enzymatic method (e.g., EDTA) to maintain membrane integrity.[9]

-

Washing: Wash the cells once with cold 1X PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[9]

-

Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[10]

-

Gently mix and incubate for 10-15 minutes at room temperature in the dark.[10]

-

Add 5 µL of the PI staining solution.[9]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible (preferably within one hour).[11]

-

Viable cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Potential Signaling Pathways in Drug-Induced Apoptosis

Should this compound be found to induce apoptosis, further studies would be required to elucidate the specific molecular mechanism. The two primary apoptosis pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases, which are proteases that dismantle the cell.[12][13]

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

- 1. iipseries.org [iipseries.org]

- 2. This compound | C12H16O4 | CID 122841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Activity and Mechanism of Action of this compound Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. bosterbio.com [bosterbio.com]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Annexin V Staining Protocol [bdbiosciences.com]

- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]

- 13. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]

Aspidinol's potential as a lead compound for drug discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Aspidinol, a phloroglucinol (B13840) derivative primarily isolated from the fern Dryopteris fragrans, has emerged as a compelling lead compound in the field of drug discovery.[1] This technical guide provides a comprehensive overview of the current state of knowledge on this compound, with a focus on its potential as a therapeutic agent. We will delve into its significant antibacterial properties, particularly against multidrug-resistant pathogens, and explore its nascent potential as an anti-cancer agent. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing detailed experimental methodologies, quantitative data summaries, and visualizations of its mechanisms of action to facilitate further investigation and development.

Chemical Properties

This compound is a member of the phloroglucinol class of natural products, characterized by a substituted 1,3,5-trihydroxybenzene ring. Its chemical structure and properties are summarized below.

| Property | Value |

| IUPAC Name | 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| CAS Number | 519-40-4 |

Antibacterial Activity

This compound has demonstrated potent antibacterial activity, most notably against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in both hospital and community settings.[2][3] Its efficacy is comparable to that of the clinically used antibiotic vancomycin.[2][3]

Quantitative Antibacterial Data

The following tables summarize the key quantitative data regarding the antibacterial activity of this compound against various strains of S. aureus.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus aureus Strains [2]

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| MSSA (ATCC 29213) | 0.25 - 2 | 0.5 - 4 |

| MRSA (ATCC 33591) | 2 | 4 |

| Clinical MSSA Isolates | 0.25 - 2 | 0.5 - 4 |

| Clinical MRSA Isolates | 0.25 - 2 | 0.5 - 4 |

Table 2: In Vivo Efficacy of this compound in a Lethal Septicemic Mouse Model with MRSA (ATCC 33591) [2][4]

| Treatment Group | Dose (mg/kg) | Survival Rate (5 days) |

| Vehicle (Control) | - | 0% |

| This compound | 5 | ~20% |

| This compound | 15 | ~60% |

| This compound | 25 | ~80% |

| Vancomycin | 5 | ~20% |

| Vancomycin | 15 | ~50% |

| Vancomycin | 25 | ~80% |